16-Phosphonohexadecanoic acid (16-PA) is an organic molecule studied for its ability to form self-assembled monolayers (SAMs) []. SAMs are ordered arrangements of molecules on a surface that can modify the properties of that surface [].
16-PA contains a phosphate group (PO3) and a long hydrocarbon chain (16 carbons) [, ]. The phosphate group can interact with metal oxides, while the hydrocarbon chain extends away from the surface []. This allows 16-PA molecules to pack closely together on a metal oxide surface, forming a dense and stable SAM [].
Here are some aspects of 16-PA SAMs that are being investigated by researchers:
16-Phosphonohexadecanoic acid is an alkyl phosphonic acid characterized by the molecular formula C16H33O5P and a molecular weight of 336.404 g/mol. This compound features a long hydrocarbon chain, which contributes to its amphiphilic properties, allowing it to interact with both polar and non-polar environments. It is known for its ability to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides, which leads to densely packed structures that can be utilized in nanotechnology and materials science .
Research indicates that 16-phosphonohexadecanoic acid exhibits biological activity primarily through its interactions with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, studies have suggested that compounds like 16-phosphonohexadecanoic acid may influence cellular signaling pathways due to their capacity to modify membrane properties .
The synthesis of 16-phosphonohexadecanoic acid typically involves:
Interaction studies involving 16-phosphonohexadecanoic acid focus on its binding affinity with different substrates:
Several compounds share structural similarities with 16-phosphonohexadecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Hexadecanoic Acid | C16H32O2 | Saturated fatty acid; used in cosmetics and food |
Octadecylphosphonic Acid | C18H39O3P | Longer alkyl chain; used in SAMs for electronic devices |
Dodecylphosphonic Acid | C12H27O3P | Shorter chain; utilized in surfactants and coatings |
What sets 16-phosphonohexadecanoic acid apart from these similar compounds is its specific combination of a long hydrocarbon chain with a phosphonic acid functional group. This unique structure allows it to form stable self-assembled monolayers while maintaining significant biological activity, making it particularly valuable in both material sciences and biomedicine. Its ability to modify surface properties effectively distinguishes it from other fatty acids and phosphonic acids that do not possess the same level of amphiphilicity or functional versatility .
16-Phosphonohexadecanoic acid is characterized by the molecular formula C16H33O5P with a molecular weight of 336.40 g/mol [1] [2]. The compound features a distinctive dual-functional structure consisting of a long saturated hydrocarbon chain containing sixteen carbon atoms terminated with two distinct functional groups [1]. At one end of the molecular structure, the compound contains a carboxylic acid group (-COOH), while the terminal carbon at the opposite end is bonded to a phosphonic acid group (-PO(OH)2) [1] [2].
The Simplified Molecular Input Line Entry System representation of the compound is C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O, which clearly illustrates the linear arrangement of the carbon backbone with the phosphonic acid substituent at the terminal position [1]. The International Chemical Identifier notation for this compound is InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21) [1].
The molecular architecture encompasses three hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its amphiphilic properties [1]. The compound possesses sixteen rotatable bonds along its carbon chain, indicating significant conformational flexibility [1]. The topological polar surface area measures 94.8 Ų, reflecting the polar nature of both terminal functional groups [1].
16-Phosphonohexadecanoic acid exhibits no defined stereochemical centers, as indicated by the absence of chiral carbon atoms in its structure [1]. The compound demonstrates considerable conformational flexibility due to the presence of sixteen rotatable bonds within its carbon chain backbone [1]. Spectroscopic analyses reveal that the alkyl chain can adopt various conformational states, transitioning from gauche to all-trans geometries depending on environmental conditions and molecular packing arrangements [3].
Research investigating self-assembled monolayers of phosphonic acids has demonstrated that chain conformation changes significantly with surface density modifications [3]. The symmetric and asymmetric carbon-hydrogen stretching vibrations observed at approximately 2850 cm⁻¹ and 2918 cm⁻¹ respectively, provide direct evidence of conformational transitions within the alkyl chain [3]. These conformational changes are particularly pronounced when the compound forms organized surface structures, where intermolecular interactions promote extended all-trans conformations [3].
16-Phosphonohexadecanoic acid exists as a solid crystalline material at room temperature with a reported melting point range of 129-133°C [4]. The compound demonstrates typical phase transition behavior characteristic of long-chain fatty acid derivatives [4]. Differential scanning calorimetry studies of related phosphonic acid compounds have revealed complex thermal transitions that reflect both the alkyl chain organization and the interaction between polar head groups [5].
The physical form of the compound is described as a solid with predicted density values of 1.097±0.06 g/cm³ [4]. The relatively high melting point reflects the strong intermolecular interactions arising from both van der Waals forces between the hydrocarbon chains and hydrogen bonding interactions between the polar functional groups [6].
The solubility characteristics of 16-Phosphonohexadecanoic acid are governed by its amphiphilic nature, containing both hydrophobic alkyl chain and hydrophilic polar functional groups [7]. The compound demonstrates limited solubility in pure aqueous systems due to the predominant hydrophobic character imparted by the sixteen-carbon chain [7]. Enhanced solubility is observed in organic solvents and polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide [8].
Research on similar long-chain phosphonic acids indicates that solubility in aqueous buffers can be improved through initial dissolution in organic co-solvents followed by dilution with aqueous media [8]. The compound's predicted XLogP3-AA value of 4.4 indicates significant lipophilicity, consistent with its preferential solubility in organic media over aqueous systems [1].
The thermal stability of 16-Phosphonohexadecanoic acid is evidenced by its predicted boiling point of 523.5±42.0°C [4]. Studies on phosphonic acid self-assembled monolayers have demonstrated remarkable thermal stability, with organized films remaining intact at temperatures up to 129°C before showing signs of desorption or decomposition [5]. The compound exhibits enhanced stability when forming organized structures on metal oxide surfaces, where strong binding interactions between the phosphonic acid group and the substrate provide additional thermal protection [5].
Environmental stability testing has revealed that phosphonic acid films remain stable across varying humidity conditions and in different solvent environments [5]. The predicted pKa value of 2±0.10 suggests that the compound maintains its acidic character across a wide range of environmental conditions [4]. Long-term stability studies indicate that properly stored samples retain their chemical integrity for extended periods when protected from extreme temperature and humidity conditions [5].
Infrared spectroscopy provides detailed information about the functional groups present in 16-Phosphonohexadecanoic acid [6] [3]. The carbon-hydrogen stretching vibrations appear as characteristic peaks around 2850 cm⁻¹ for symmetric stretching and approximately 2918 cm⁻¹ for asymmetric stretching modes [3]. These peaks serve as diagnostic indicators for the alkyl chain organization and conformational state [3].
The phosphonic acid functional group exhibits characteristic absorption bands in the region between 900-1250 cm⁻¹ [3]. Specific peaks around 930-1050 cm⁻¹ are attributed to phosphorus-oxygen stretching vibrations, while bands near 1040 cm⁻¹ correspond to phosphorus-oxygen double bond stretching [3]. The carboxylic acid carbonyl group produces a distinctive absorption around 1700 cm⁻¹, confirming the presence of this functional group [3].
When the compound forms self-assembled monolayers on metal oxide surfaces, additional peaks emerge that indicate surface binding interactions [3]. The phosphonic acid group binding modes can be identified through careful analysis of the phosphorus-oxygen stretching region, where shifts in peak positions reveal the nature of surface attachment [3].
Solid-state phosphorus-31 nuclear magnetic resonance spectroscopy provides valuable structural information about 16-Phosphonohexadecanoic acid [5]. The phosphorus chemical shift typically appears around 31 ppm in the free compound, but shows significant upfield shifts when the molecule interacts with metal oxide surfaces [5]. These chemical shift changes provide direct evidence of phosphonic acid binding and the nature of surface interactions [5].
The phosphorus-31 nuclear magnetic resonance spectrum shows complex patterns that reflect different binding modes and molecular environments [5]. Broadening of resonance peaks is commonly observed and attributed to the distribution of chemical environments around the phosphorus atoms in organized structures [5]. Cross-polarization experiments can provide additional information about the molecular dynamics and organization within self-assembled systems [9].
Mass spectrometry analysis of 16-Phosphonohexadecanoic acid reveals characteristic fragmentation patterns that confirm its molecular structure [1] [10]. The molecular ion peak appears at m/z 336.40, corresponding to the intact molecular weight [1] [10]. The exact mass determination yields a value of 336.20656115 Da, providing high precision molecular weight confirmation [1].
Fragmentation patterns in mass spectrometry typically show losses corresponding to the functional groups present in the molecule [1]. Common fragment ions include those resulting from the loss of water molecules from both the carboxylic acid and phosphonic acid groups [1]. The mass spectral data supports the proposed molecular structure and provides confirmatory evidence for the presence of both terminal functional groups [1].
The monoisotopic mass of 336.20656115 Da represents the mass of the molecule containing the most abundant isotopes of each element [1]. This precise mass measurement is particularly useful for compound identification and structural confirmation in complex mixtures [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C16H33O5P | [1] |
Molecular Weight | 336.40 g/mol | [1] |
Melting Point | 129-133°C | [4] |
Boiling Point (Predicted) | 523.5±42.0°C | [4] |
Density (Predicted) | 1.097±0.06 g/cm³ | [4] |
XLogP3-AA | 4.4 | [1] |
Hydrogen Bond Donors | 3 | [1] |
Hydrogen Bond Acceptors | 5 | [1] |
Rotatable Bonds | 16 | [1] |
Topological Polar Surface Area | 94.8 Ų | [1] |